molecular formula C9H14N6OS B5189701 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide

2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide

Cat. No.: B5189701
M. Wt: 254.32 g/mol
InChI Key: PPTDROYZJYZVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in the regulation of cell growth, proliferation, and survival. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide involves the inhibition of this compound, which is a key signaling molecule in the PI3K/Akt/mTOR pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By blocking the activity of this compound, the compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other kinases, such as PDK1 and SGK, which are also involved in the PI3K/Akt/mTOR pathway. The compound has also been shown to have anti-inflammatory and neuroprotective effects, and may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide in lab experiments is its potency and specificity. The compound has been shown to be a highly selective inhibitor of this compound, with minimal off-target effects. This makes it a valuable tool for studying the role of this compound in various biological processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful optimization of experimental conditions is therefore necessary to ensure accurate and reliable results.

Future Directions

There are several potential future directions for the research and development of 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of this compound, which could have even greater therapeutic potential. Another direction is the investigation of the compound's effects on other signaling pathways and biological processes, which could lead to the identification of new targets for drug development. Finally, the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders, could be explored further.

Synthesis Methods

The synthesis of 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide involves the reaction of 4-morpholinyl-3-pyridazinamine with thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds via a series of intermediate steps, including the formation of hydrazinecarbothioamide and its subsequent reaction with 4-morpholinyl-3-pyridazinamine.

Scientific Research Applications

2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of this compound, which is overexpressed in many types of cancer. The compound has also demonstrated synergistic effects when used in combination with other anticancer agents, such as chemotherapy drugs and radiation therapy.

Properties

IUPAC Name

[(6-morpholin-4-ylpyridazin-3-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6OS/c10-9(17)14-12-7-1-2-8(13-11-7)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,11,12)(H3,10,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTDROYZJYZVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.